
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol is an organic compound with the molecular formula C19H27NO This compound is characterized by a cyclohexyl group, a dimethylamino group, a phenyl group, and a pentyn-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol typically involves the following steps:
Formation of the Pentyn-1-ol Backbone: This can be achieved through the reaction of a suitable alkyne with a carbonyl compound under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the intermediate compound.
Addition of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or as a research tool.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-5-(dimethylamino)-1-phenyl-2-pentyn-1-ol: Similar structure with slight variations in the position of functional groups.
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-2-yn-1-ol: Another closely related compound with differences in the alkyne position.
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-2-ol: Similar compound with variations in the hydroxyl group position.
Uniqueness
1-Cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propiedades
Número CAS |
94382-01-1 |
|---|---|
Fórmula molecular |
C19H27NO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-(dimethylamino)-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C19H27NO/c1-20(2)16-10-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21H,4,7-8,13-16H2,1-2H3 |
Clave InChI |
DMUABBMMFBSKOI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Solubilidad |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


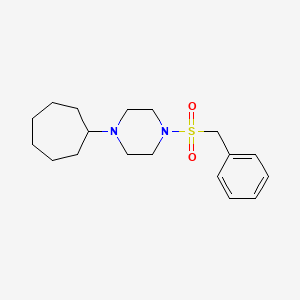
![Ethyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12489304.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489305.png)
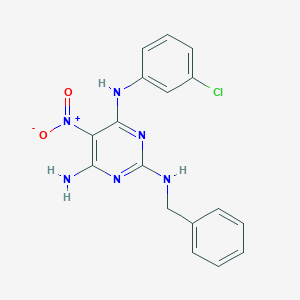
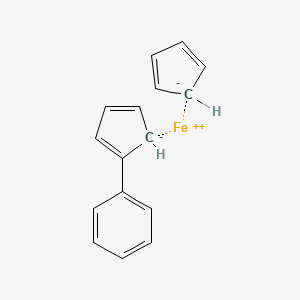
![2-{4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12489324.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine](/img/structure/B12489332.png)
![ethyl N-[(4-methylphenyl)sulfonyl]leucinate](/img/structure/B12489333.png)
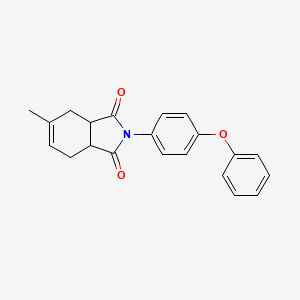
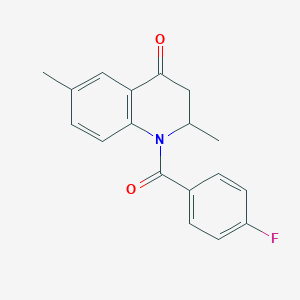
![3-hydroxy-7,7-dimethyl-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489364.png)
![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)
![5-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12489376.png)
![6-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489379.png)
